molecular formula C13H16N2O2S B14297181 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea CAS No. 118564-77-5

1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea

Cat. No.: B14297181
CAS No.: 118564-77-5
M. Wt: 264.35 g/mol
InChI Key: QECDFJOPYQTXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea is a compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea typically involves the reaction of 1-benzothiophene with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

Scientific Research Applications

1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of specific cellular responses .

Comparison with Similar Compounds

1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea can be compared with other benzothiophene derivatives, such as:

    1-[1-(1-Benzothiophen-2-yl)ethyl]urea: Similar structure but lacks the hydroxy group.

    1-[1-(1-Benzothiophen-2-yl)ethyl]-1-hydroxyurea: Similar structure but different substituents.

    1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: Contains a cyclohexyl and piperidine ring instead of ethyl and hydroxyurea groups.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

118564-77-5

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-3-ethyl-1-hydroxyurea

InChI

InChI=1S/C13H16N2O2S/c1-3-14-13(16)15(17)9(2)12-8-10-6-4-5-7-11(10)18-12/h4-9,17H,3H2,1-2H3,(H,14,16)

InChI Key

QECDFJOPYQTXGU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C(C)C1=CC2=CC=CC=C2S1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.